acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol
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Overview
Description
Acetic acid;(1R,3R,5S)-1-bromobicyclo[310]hexan-3-ol is a compound that combines the properties of acetic acid and a brominated bicyclic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol typically involves the bromination of bicyclo[3.1.0]hexan-3-ol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification process involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the alcohol group to a hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or dehalogenated products.
Scientific Research Applications
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bicyclic structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-3-ol: A similar compound without the bromine atom, used in organic synthesis.
1-Bromobicyclo[3.1.0]hexane: A brominated bicyclic compound without the hydroxyl group.
Acetic acid;1-bromocyclohexanol: A compound with a similar structure but different ring size.
Uniqueness
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol is unique due to its combination of a brominated bicyclic structure and an esterified acetic acid group.
Properties
CAS No. |
647841-10-9 |
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Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C6H9BrO.C2H4O2/c7-6-2-4(6)1-5(8)3-6;1-2(3)4/h4-5,8H,1-3H2;1H3,(H,3,4)/t4-,5+,6+;/m0./s1 |
InChI Key |
KBVCHAIETQACLF-FPKZOZHISA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]2C[C@]2(C[C@@H]1O)Br |
Canonical SMILES |
CC(=O)O.C1C2CC2(CC1O)Br |
Origin of Product |
United States |
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